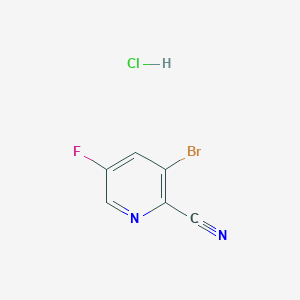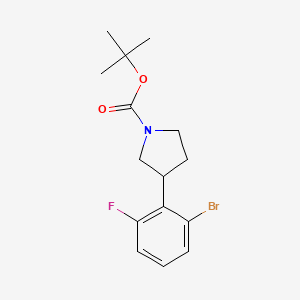
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19BrFNO2 and a molecular weight of 344.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoroaniline and pyrrolidine.
Boc Protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine.
Coupling Reaction: The Boc-protected pyrrolidine is then coupled with 2-bromo-6-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Applications De Recherche Scientifique
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the development of chemical probes and tools for studying biological processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The exact molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine can be compared with other similar compounds such as:
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine: Similar structure but with the fluorine atom at a different position on the phenyl ring.
1-Boc-3-(2-bromo-6-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
Propriétés
Formule moléculaire |
C15H19BrFNO2 |
|---|---|
Poids moléculaire |
344.22 g/mol |
Nom IUPAC |
tert-butyl 3-(2-bromo-6-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
Clé InChI |
ZLTXSVFSOGLVQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


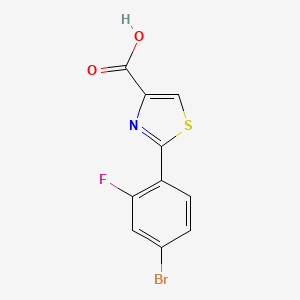
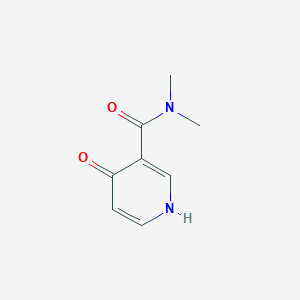

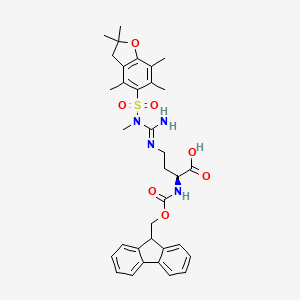
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)

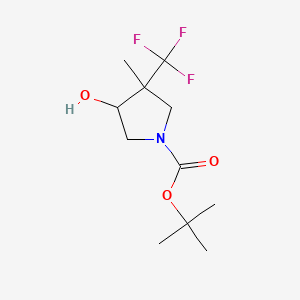
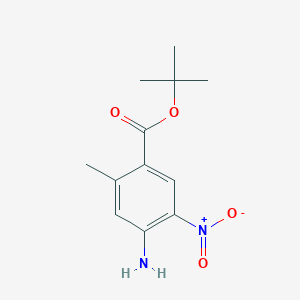
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)

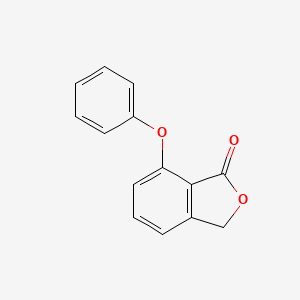
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)
![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
